2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-(4-ethoxyphenoxy)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-26-18-12-14-19(15-13-18)27-23-22(16-17-8-4-3-5-9-17)24-20-10-6-7-11-21(20)25-23/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURQYVPXGGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Reaction Mechanistic Pathways
Retrosynthetic Analysis of 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline
Retrosynthetic analysis offers a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered.
The most classical disconnection breaks the two C-N bonds of the pyrazine (B50134) ring. This approach identifies o-phenylenediamine (B120857) and an unsymmetrical α-dicarbonyl compound, specifically 1-(4-ethoxyphenoxy)-3-phenylpropane-1,2-dione, as the key precursors. While direct, this strategy's feasibility hinges on the accessibility of the specialized dicarbonyl precursor.
A more versatile and commonly employed strategy involves the initial formation of a functionalized quinoxaline (B1680401) core, followed by the sequential introduction of the substituents. This approach typically begins with a readily available precursor like 2,3-dichloroquinoxaline (B139996). The retrosynthetic pathway would be as follows:
Target Molecule: this compound
Disconnect C-O Bond: This leads to a 2-benzyl-3-chloroquinoxaline (B1267994) intermediate and 4-ethoxyphenol (B1293792). This step represents a nucleophilic aromatic substitution.
Disconnect C-C Bond: The 2-benzyl-3-chloroquinoxaline can be disconnected to 2,3-dichloroquinoxaline and a suitable benzylating agent (e.g., a benzyl (B1604629) Grignard reagent or benzylboronic acid). This points towards a cross-coupling reaction.
Disconnect Quinoxaline Core: 2,3-dichloroquinoxaline can be synthesized from the condensation of o-phenylenediamine with oxalyl chloride.
This stepwise functionalization strategy offers greater flexibility and control in assembling the final molecule.
Development and Optimization of Synthetic Routes for this compound
The synthesis of the quinoxaline core is well-established, with numerous methods being continuously optimized for yield, purity, and environmental impact. tandfonline.com
The most fundamental method for synthesizing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. ijirt.orgresearchgate.net This reaction is highly efficient and forms the basis for many synthetic variations. In the context of the target molecule, this would involve the reaction of o-phenylenediamine with 1-(4-ethoxyphenoxy)-3-phenylpropane-1,2-dione.
The reaction is typically catalyzed by acids, though various other catalysts have been developed to improve reaction conditions and yields. tandfonline.comnih.gov While this one-pot approach is elegant, the synthesis of the required unsymmetrical α-dicarbonyl precursor can be complex, making the stepwise functionalization route often more practical.
| Diamine Precursor | Dicarbonyl Precursor | Resulting Quinoxaline Core | Typical Conditions |
| o-Phenylenediamine | Benzil (B1666583) | 2,3-Diphenylquinoxaline | Ethanolic reflux, acid catalysis rsc.org |
| 4-Methylbenzene-1,2-diamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | Microwave, PEG-400 tandfonline.com |
| o-Phenylenediamine | 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione | 2,3-Bis(4-ethoxyphenyl)quinoxaline | CH₃OH, NH₄F, room temp. nih.gov |
| o-Phenylenediamine | 1-(4-ethoxyphenoxy)-3-phenylpropane-1,2-dione | This compound | (Hypothetical) |
In response to growing environmental concerns, significant research has focused on developing green and sustainable methods for quinoxaline synthesis. ijirt.orgekb.egjocpr.com These methodologies aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, dramatically reducing reaction times from hours to mere minutes and often improving yields. benthamdirect.com Solvent-free microwave-assisted condensation of 1,2-diamines and 1,2-dicarbonyls on mineral supports like acidic alumina (B75360) has proven highly effective, with reactions completing in as little as three minutes with excellent yields (80-95%). researchgate.netscielo.br
Organocatalysis: The use of metal-free organocatalysts is a key area of green chemistry. benthamdirect.comeurekaselect.com Catalysts like nitrilotris(methylenephosphonic acid) and camphor (B46023) sulfonic acid have been successfully employed for quinoxaline synthesis, offering high yields in short reaction times under mild conditions. nih.gov These catalysts are often recyclable, adding to the sustainability of the process.
Aqueous and Green Media: Replacing volatile organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is another important green strategy. tandfonline.commdpi.com The synthesis of quinoxalines has been successfully demonstrated in water at room temperature, which simplifies product isolation to simple filtration. chim.it
| Green Methodology | Catalyst / Medium | Key Advantages |
| Microwave-Assisted | Acidic Alumina / Solvent-Free | Rapid reactions (e.g., 3 min), high yields (80-95%), simple work-up. researchgate.netscielo.br |
| Microwave-Assisted | PEG-400 | Mild conditions, short reaction times, excellent product yields. tandfonline.com |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Metal-free, high yields (80-97%), short reaction times, recyclable catalyst. nih.gov |
| Aqueous Synthesis | Cerium Ammonium Nitrate (CAN) in Water | Room temperature, chromatography-free purification, environmentally friendly. chim.it |
| Supramolecular Catalysis | β-Cyclodextrin in Water | Mild, non-toxic, catalyst can be recovered and reused. mdpi.com |
For complex, unsymmetrically substituted quinoxalines like this compound, a stepwise functionalization approach is often superior. This method relies on a robust quinoxaline core, such as 2,3-dichloroquinoxaline, which can be selectively modified.
The synthesis of new Schiff bases containing a quinoxaline moiety often starts with 2-chloro-3-methylquinoxaline, where the chlorine at the C2 position is replaced by an ether linkage. nih.gov A similar strategy can be applied to synthesize the target molecule. Starting with 2,3-dichloroquinoxaline, a selective nucleophilic aromatic substitution (SNAr) with 4-ethoxyphenol could yield 2-chloro-3-(4-ethoxyphenoxy)quinoxaline. The subsequent introduction of the benzyl group could be achieved via a metal-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling, with an appropriate benzylating agent. Syntheses of 3-benzyl-2-substituted quinoxalines have been achieved through nucleophilic substitution on 2-chloroquinoxaline (B48734) analogs. researchgate.net Modern C-H functionalization techniques also offer direct and efficient ways to modify the quinoxaline scaffold without pre-functionalization. citedrive.com
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the quinoxaline ring via condensation has been a subject of mechanistic study. rsc.org
The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-accepted multi-step pathway:
Nucleophilic Attack: One of the amine groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound.
Hemiaminal Formation: This initial attack forms a transient hemiaminal (or carbinolamine) intermediate.
Dehydration to Imine: The hemiaminal quickly loses a molecule of water to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The remaining free amine group then attacks the second carbonyl carbon in an intramolecular fashion, leading to a five-membered or six-membered ring intermediate.
Second Hemiaminal and Dehydration: This cyclization forms a second hemiaminal, which subsequently dehydrates.
Aromatization: The resulting dihydroquinoxaline intermediate then undergoes oxidation (often spontaneously in the presence of air or with a mild oxidant) to yield the final, stable aromatic quinoxaline ring. researchgate.net
Studies using techniques like 13C NMR spectroscopy with labeled substrates have been employed to follow the course of the reaction and confirm the sequence of bond formations. rsc.org The identification of these intermediates validates the proposed pathway and provides insight into the factors controlling the reaction rate and selectivity.
Investigation of Catalyst Influence on Reaction Efficiency and Selectivity
The synthesis of quinoxaline derivatives, including this compound, is significantly influenced by the choice of catalyst. Catalysts play a pivotal role in enhancing reaction rates, improving yields, and increasing selectivity, often allowing for milder reaction conditions which aligns with the principles of green chemistry. nih.govipp.pt The classic method for preparing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a procedure that traditionally required high temperatures and strong acid catalysts. nih.gov Modern synthetic strategies, however, employ a diverse array of catalysts to optimize this transformation, ranging from heterogeneous solid-supported catalysts to transition-metal-free organocatalysts. nih.govnih.gov
Research into the catalytic synthesis of quinoxalines has demonstrated that both the type of catalyst and the amount used can have a profound impact on reaction outcomes. The primary goals are to maximize the conversion of reactants into the desired product (efficiency) while minimizing the formation of byproducts (selectivity).
Detailed Research Findings
A variety of catalysts have been successfully employed in the synthesis of the quinoxaline scaffold. researchgate.net These include acetic acid, iodine, copper(II) sulfate (B86663) pentahydrate, nickel nanoparticles, gallium(III) triflate, montmorillonite (B579905) K-10, and various nanocatalysts like nano-TiO2 and nanocrystalline CuO. researchgate.netrsc.org The development of heterogeneous and recyclable catalysts is a particular area of focus, as they offer advantages such as simplified product purification and reduced environmental impact. nih.govrsc.org
One study investigated the use of molybdophosphovanadates supported on alumina (AlCuMoVP and AlFeMoVP) as heterogeneous catalysts for the reaction between o-phenylenediamine and benzil at room temperature. nih.gov The results indicated high efficiency, with the AlCuMoVP catalyst yielding 92% of the desired quinoxaline product with 100% selectivity. nih.gov This highlights the catalyst's ability to effectively promote the desired chemical transformation without inducing side reactions.
The amount of catalyst used, or catalyst loading, is another critical parameter. The same study on AlCuMoVP demonstrated that increasing the catalyst amount from 50 mg to 100 mg improved the product yield from 85% to 92%. nih.gov However, a further increase to 150 mg did not lead to a significant improvement, indicating an optimal loading level for maximum efficiency. nih.gov Similarly, research using mineral fertilizers like diammonium phosphate (B84403) (DAP) as catalysts found that an optimal catalyst amount of just 0.003 g was sufficient to achieve yields as high as 98% in a very short reaction time of 2 minutes. researchgate.net
Transition-metal-free catalytic systems have also proven highly effective. For instance, 5 mol% of nitrilotris(methylenephosphonic acid) as an organocatalyst has been used to synthesize various quinoxaline products in 80–97% yields. nih.gov Another approach utilized iodine (20 mol%) as a catalyst in DMSO, which also acted as an oxidant, to produce quinoxalines from α-hydroxy ketones and o-phenylenediamines in yields ranging from 78–99%. nih.gov These methods provide alternatives that avoid the cost and potential toxicity associated with transition metals. nih.gov
The reusability of catalysts is a key factor in sustainable synthesis. Nanocatalysts, such as those based on silica (B1680970) nanoparticles or magnetic nanoparticles, can often be recovered after the reaction, for example, by using an external magnetic field, and reused multiple times without a significant loss of catalytic activity. rsc.org Alumina-supported heteropolyoxometalates have also been shown to be recoverable and reusable over several reaction cycles, maintaining their reactivity. nih.gov
The data below summarizes findings from studies on different catalytic systems for quinoxaline synthesis, illustrating the influence of catalyst choice and loading on reaction yield.
Table 1: Comparative Efficiency of Various Catalysts in Quinoxaline Synthesis This table presents data on the yield of quinoxaline derivatives using different catalysts under optimized conditions as reported in the cited literature.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 120 min | 92 | 100 | nih.gov |
| AlFeMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 120 min | 80 | 100 | nih.gov |
| DAP | o-phenylenediamine, Benzil | Not Specified | Ambient | 2 min | 98 | Not Specified | researchgate.net |
| MAP | o-phenylenediamine, Benzil | Not Specified | Ambient | 4 min | 96 | Not Specified | researchgate.net |
| TSP | o-phenylenediamine, Benzil | Not Specified | Ambient | 2 min | 97 | Not Specified | researchgate.net |
| Iodine (20 mol%) | Substituted o-phenylenediamine, α-hydroxy ketone | DMSO | Not Specified | Not Specified | 78-99 | Not Specified | nih.gov |
Table 2: Influence of AlCuMoVP Catalyst Amount on Quinoxaline Yield This table details the effect of varying the amount of the AlCuMoVP catalyst on the final product yield in the reaction between o-phenylenediamine and benzil.
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 10 | — |
| 2 | 50 | 85 |
| 3 | 100 | 92 |
| 4 | 150 | 92 |
| Data sourced from Ruiz et al. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For the target compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results.
Geometry Optimization and Conformational Energy Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For a flexible molecule like 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline, which has several rotatable bonds, a conformational analysis is essential. This involves exploring the potential energy surface by systematically rotating key dihedral angles to identify various stable conformers and the energy barriers between them. The resulting conformational energy landscape reveals the molecule's preferred shapes and their relative stabilities.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Spatial Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely regions for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge distribution. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. Green regions represent neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atom of the ethoxy group, highlighting them as potential sites for interaction with electrophiles.
Fukui Functions and Local Reactivity Descriptors for Electrophilic and Nucleophilic Sites
Fukui functions (f(r)) are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule more quantitatively than MEP analysis. By analyzing the change in electron density as an electron is added or removed, Fukui functions can pinpoint specific atoms susceptible to different types of attack:
f+(r): For nucleophilic attack (where the molecule accepts an electron).
f-(r): For electrophilic attack (where the molecule donates an electron).
f0(r): For radical attack.
These functions can be condensed to individual atomic sites to rank their reactivity, providing precise predictions about where chemical reactions are most likely to occur.
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
To explore the potential biological activity of this compound, molecular modeling techniques are employed. Molecular docking is used to predict the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor.
Advanced Materials Science Applications and Electronic Properties
Optoelectronic Properties of 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline
The optoelectronic behavior of a material is fundamental to its utility in devices that interact with light and electricity. For this compound, this involves understanding how the molecule absorbs and emits light, as well as its capacity to facilitate the movement of electrical charges.
Photophysical Characterization (Fluorescence, Phosphorescence, Charge Transfer)
Detailed experimental data on the specific photophysical properties of this compound are not extensively available in publicly accessible literature. However, based on the general behavior of substituted quinoxaline (B1680401) derivatives, certain characteristics can be anticipated. Quinoxaline-based molecules are known to exhibit fluorescence, and the presence of donor-acceptor moieties within the structure of this compound could lead to intramolecular charge transfer (ICT) states upon photoexcitation. The efficiency and wavelength of fluorescence would be highly dependent on the solvent polarity and the specific electronic interactions between the quinoxaline core and its substituents. Phosphorescence, a phenomenon involving a change in electron spin state, is also a possibility for quinoxaline derivatives, often observable at low temperatures.
To provide a more concrete understanding, the following table outlines the expected photophysical properties based on the characteristics of similar quinoxaline compounds, though specific experimental values for this compound are pending further research.
| Property | Expected Characteristic |
| Fluorescence | Expected to exhibit fluorescence, likely in the blue-green region of the spectrum. The quantum yield and lifetime would be influenced by the molecular environment and solvent polarity. |
| Phosphorescence | Potentially observable at low temperatures, characteristic of heterocyclic compounds containing nitrogen. |
| Charge Transfer (CT) | The donor-acceptor nature of the substituents on the quinoxaline core suggests the possibility of intramolecular charge transfer upon excitation, which can affect the emission properties. |
Note: This table is predictive and based on the properties of related quinoxaline derivatives. Experimental validation is required for this compound.
Theoretical Prediction of Electronic Transport Characteristics and Device Performance
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting the electronic properties and potential performance of new organic materials before their synthesis and device fabrication. For this compound, such calculations would focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical indicators of a material's ability to inject and transport charge carriers (holes and electrons).
The predicted electronic properties would dictate the potential performance in electronic devices. For instance, a suitable LUMO level is necessary for efficient electron injection from common cathodes in Organic Light-Emitting Diodes (OLEDs), while the HOMO level is important for hole injection from the anode. The difference between the HOMO and LUMO levels (the energy gap) determines the material's absorption and emission characteristics.
| Parameter | Predicted Significance for Device Performance |
| HOMO Energy Level | A relatively high HOMO level would facilitate hole injection and transport, making the material suitable for the hole transport layer (HTL) or as a host in the emissive layer of an OLED. |
| LUMO Energy Level | A low-lying LUMO level is desirable for efficient electron injection and transport, suggesting potential use as an electron transport layer (ETL) or as an acceptor material in organic solar cells. |
| Energy Gap (HOMO-LUMO) | The energy gap will determine the color of light emission in an OLED or the absorption spectrum relevant for a solar cell. A wider gap typically corresponds to blue emission, while a narrower gap shifts emission towards red. |
| Reorganization Energy | A low reorganization energy for both hole and electron transport is a key predictor of high charge carrier mobility, which is essential for efficient device operation. |
Note: The values in this table are based on theoretical predictions for similar molecular structures and require experimental verification for this compound.
Potential as Active Components in Organic Electronic Devices
The predicted electronic and photophysical properties of this compound make it a candidate for inclusion as an active component in various organic electronic devices.
Incorporation into Organic Light-Emitting Diodes (OLEDs) and Solar Cells
In the context of OLEDs , this compound could potentially serve multiple roles. Depending on its charge transport characteristics and emission properties, it could be utilized as:
An emissive material (dopant or host) in the light-emitting layer.
A hole transport material if it exhibits good hole mobility.
An electron transport material if it has favorable electron mobility.
For organic solar cells (OSCs) , the utility of this compound would primarily depend on its properties as either a donor or an acceptor material. Quinoxaline derivatives are often electron-deficient, suggesting a potential role as an acceptor (n-type) material . In this capacity, it would be blended with a suitable donor (p-type) material to form the active layer where light absorption, exciton (B1674681) generation, and charge separation occur.
Role of Molecular Structure in Charge Transport and Exciton Dynamics
The specific molecular structure of this compound is paramount in defining its performance in electronic devices.
Charge Transport: The benzyl (B1604629) and ethoxyphenoxy groups can influence the intermolecular packing of the molecules in the solid state. This packing arrangement is critical for efficient charge transport, as it determines the degree of orbital overlap between adjacent molecules. The flexible nature of the benzyl group may lead to less ordered packing, which could impact charge mobility.
Exciton Dynamics: In both OLEDs and OSCs, the fate of excitons (bound electron-hole pairs) is crucial. The molecular structure influences exciton diffusion and dissociation. The presence of intramolecular charge transfer character can affect the binding energy of the exciton. In OLEDs, efficient radiative decay of excitons is desired for high light output. In OSCs, efficient dissociation of excitons into free charge carriers at the donor-acceptor interface is necessary for high photovoltaic efficiency.
Further experimental and computational studies are necessary to fully elucidate the structure-property relationships for this compound and to realize its potential in advanced materials science applications.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on 2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline
A highly plausible and efficient route commences with a precursor such as 2,3-dichloroquinoxaline (B139996). The synthesis would proceed in a stepwise manner to ensure the regioselective introduction of the distinct substituents. The first step would involve the selective substitution of one chlorine atom with a benzyl (B1604629) group. This can be achieved through a variety of cross-coupling reactions, with the Suzuki or Stille coupling being common methods for introducing carbon-based substituents onto a heterocyclic core.
Alternatively, a more direct, though potentially less regioselective, approach could involve the reaction of o-phenylenediamine (B120857) with a non-symmetrical α-diketone, namely 1-phenyl-1,2-propanedione, followed by chlorination of the resulting 2-benzyl-3-methylquinoxaline.
The pivotal second step is a nucleophilic aromatic substitution (SNAr) reaction. In this step, the intermediate, 2-benzyl-3-chloroquinoxaline (B1267994), would be reacted with 4-ethoxyphenol (B1293792) in the presence of a suitable base. The base, typically a strong one like sodium hydride or potassium carbonate, serves to deprotonate the hydroxyl group of the 4-ethoxyphenol, thereby generating the more nucleophilic 4-ethoxyphenoxide anion. This anion then attacks the electron-deficient carbon atom at the 3-position of the quinoxaline (B1680401) ring, displacing the chloride leaving group to yield the final product, this compound. The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the reaction rate.
The general reaction scheme can be outlined as follows:
Step 1: Synthesis of 2-Benzyl-3-chloroquinoxaline (Illustrative)
This intermediate is crucial and its synthesis could be approached in several ways. One common method for creating unsymmetrically substituted quinoxalines is to start with a readily available precursor and introduce the desired groups sequentially.
Step 2: Nucleophilic Aromatic Substitution
2-Benzyl-3-chloroquinoxaline + 4-Ethoxyphenol --(Base, Solvent)--> this compound + HCl
This synthetic strategy offers a high degree of control over the final structure, allowing for the specific placement of the benzyl and 4-ethoxyphenoxy groups at the 2- and 3-positions of the quinoxaline core, respectively.
Identification of Unresolved Research Questions and Emerging Avenues
Despite the foundational understanding of quinoxaline synthesis, several research questions pertaining to this compound remain unanswered, opening up promising avenues for future investigation.
Table 1: Unresolved Research Questions and Emerging Avenues
| Research Question | Emerging Avenues |
|---|---|
| Detailed Physicochemical Properties: | A comprehensive investigation into the compound's solubility in various solvents, its melting point, and its crystalline structure through X-ray crystallography would provide valuable data. |
| Spectroscopic Characterization: | While general spectroscopic features of quinoxalines are known, a detailed analysis of the 1H NMR, 13C NMR, IR, and UV-Vis spectra of this specific compound is needed for complete characterization. nih.govresearchgate.netmdpi.com |
| Conformational Analysis: | The rotational freedom of the benzyl and phenoxy groups could lead to different stable conformations. Computational studies and advanced NMR techniques could elucidate the preferred spatial arrangement of the substituents. |
| Biological Activity Profile: | The broad biological potential of quinoxaline derivatives suggests that this compound could exhibit interesting pharmacological properties. nih.govnih.govnih.gov Screening for antimicrobial, anticancer, and other biological activities is a key area for exploration. |
| Material Science Applications: | The aromatic nature and potential for π-π stacking interactions make quinoxalines interesting candidates for organic electronics. Investigating the photophysical and electronic properties of this compound could reveal applications in materials science. |
Strategies for Further Chemical Modification and Derivatization to Enhance Specific Properties
The core structure of this compound offers multiple sites for chemical modification to fine-tune its properties for specific applications.
| Introduction of Heteroatoms: | Replacement of the benzyl or phenoxy groups with other heterocyclic moieties. | Introduction of new hydrogen bonding sites or metal coordination capabilities, which could lead to novel biological activities or catalytic properties. |
These derivatization strategies would allow for the creation of a library of related compounds, enabling systematic structure-activity relationship (SAR) studies to identify derivatives with optimized properties.
Broader Implications for the Advancement of Quinoxaline Chemistry and its Diverse Applications
The study of this compound, while focused on a single molecule, has broader implications for the field of quinoxaline chemistry and its applications.
The exploration of efficient and regioselective synthetic routes to asymmetrically substituted quinoxalines like the title compound contributes to the synthetic chemist's toolbox for creating complex heterocyclic systems. acs.org Advances in this area are crucial for the development of new pharmaceuticals, agrochemicals, and functional materials.
Furthermore, the investigation of the structure-property relationships of this and related compounds adds to the fundamental understanding of how different substituents on the quinoxaline core influence its chemical, physical, and biological behavior. This knowledge is essential for the rational design of new quinoxaline derivatives with tailored functionalities.
The potential discovery of novel biological activities or material properties for this compound and its derivatives could open up new avenues of research and development in medicinal chemistry and materials science. nih.govnih.gov Given the proven track record of the quinoxaline scaffold in a wide range of applications, from anticancer agents to organic light-emitting diodes (OLEDs), the continued exploration of new derivatives is a highly promising endeavor. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-benzyl-3-(4-ethoxyphenoxy)quinoxaline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves condensation of ortho-phenylenediamine with a benzyl-substituted dicarbonyl precursor under acidic or basic conditions. For ethoxyphenoxy-substituted derivatives, introducing the 4-ethoxyphenoxy group via nucleophilic aromatic substitution or copper-catalyzed coupling may be required. Optimization includes:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve solubility and reaction kinetics .
- Base choice : Triethylamine is often used to neutralize acidic byproducts and enhance nucleophilicity .
- Purification : Column chromatography or recrystallization ensures purity, with reaction progress monitored via thin-layer chromatography (TLC) .
- Key Reference : highlights a high-yield quinoxaline synthesis via benzyl-dicarbonyl condensation (yield >80%) .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., benzyl protons at δ 4.0–4.5 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 357.1608) .
- HPLC : Assesses purity (>95% is typical for research-grade compounds) .
Q. What solvent systems and bases are effective in the synthesis of ethoxyphenoxy-substituted quinoxalines?
- Methodological Answer :
- Solvents : DMSO or acetonitrile are preferred for their ability to stabilize intermediates in nucleophilic substitution reactions .
- Bases : Triethylamine or potassium carbonate facilitate deprotonation and improve reaction efficiency .
- Key Reference : highlights these conditions for thioether-substituted quinoxalines, which are structurally analogous .
Advanced Research Questions
Q. How do the benzyl and 4-ethoxyphenoxy substituents influence the electronic properties and reactivity of the quinoxaline core?
- Methodological Answer :
- Electron-Donating Effects : The 4-ethoxyphenoxy group increases electron density on the quinoxaline ring, altering redox potentials (e.g., measured via cyclic voltammetry) .
- Steric Effects : The benzyl group may hinder planarization, reducing π-π stacking interactions in optoelectronic applications .
- Experimental Validation : Density functional theory (DFT) calculations correlate substituent effects with observed electrochemical behavior .
Q. What strategies can be employed to resolve contradictory data in the biological activity assessment of quinoxaline derivatives?
- Methodological Answer :
- Dose-Response Replication : Repeat assays across multiple cell lines or microbial strains to rule out variability .
- Orthogonal Assays : Combine enzyme inhibition studies (e.g., protoporphyrinogen oxidase assays) with cell viability tests to confirm mechanisms .
- Computational Validation : Molecular docking (e.g., using AutoDock Vina) identifies binding modes that explain activity discrepancies .
Q. How can computational methods like DFT or molecular docking be integrated into the design of quinoxaline-based inhibitors?
- Methodological Answer :
- DFT Applications : Predict substituent effects on HOMO/LUMO energy gaps, guiding the design of electron-deficient cores for charge-transfer materials .
- Docking Workflow :
Generate 3D structures of quinoxaline derivatives (e.g., using Gaussian or Avogadro).
Screen against target proteins (e.g., c-MYC G-quadruplex DNA) to prioritize synthesis candidates .
- Case Study : used docking to identify herbicidal quinoxalines with protoporphyrinogen oxidase inhibition .
Q. What are the challenges in correlating in vitro activity with in vivo efficacy for quinoxaline derivatives, and how can they be addressed?
- Methodological Answer :
- Bioavailability Issues : Poor solubility or metabolic instability can reduce in vivo efficacy. Solutions include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve absorption .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance delivery .
- Model Selection : Use orthotopic or patient-derived xenograft (PDX) models for cancer studies instead of standard cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
